7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQPDHLEHUWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for the Synthesis of Substituted Thieno[2,3-d] pyrimidin-4(3H)-ones
A mixture of ethyl 2-(dimethylaminomethyleneamino)thiophene-3-carboxylates (2a–e ) (5 mmol) and primary amine (15 mmol) in anhydrous xylenes (20 mL) is heated under reflux for 30 h. After cooling to room temperature, the solution is treated with 8 mL of light petroleum. The precipitated crystals are filtered, washed with diethyl ether, and dried under reduced pressure.
Synthesis of 2-Aryl-8-bromo-7,9-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones
A mixture of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (2) (0.6 g, 0.002 mol) and the appropriate aldehyde (0.002 mol) in glacial acetic acid (10 ml) is heated under reflux for 12 h. The reaction mixture is cooled and the product is filtered, dried, and crystallized from acetic acid (except 3j , which is crystallized from DMF).
Synthesis of Thienopyrimidines
Thienopyrimidines bearing a phenylpropenone moiety were synthesized from commercially available methyl 2-aminothiophene-3-carboxylate or ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate through five or six steps. Intermediates 1 , 5 , and 11 were each treated with 80% hydrazine monohydrate in refluxing ethanol, generating 2 , 6 , and 12 , respectively. Nextly, 2 and 6 were each reacted with phenylpropenone (3a–d ), and the reaction was carried out for 1 hour to obtain the compounds 4a–d and 7a–d . The key intermediate 12 was condensed with the corresponding chalcone (10a–l ) to afford the target compounds 13a–l .
Synthesis of Thienopyrimidinone Derivatives
Substituted thienopyrimidinone derivatives were prepared from 20 and 23e-23g , respectively. The nitrated derivatives 6d-6f were prepared from 7d-7f by following the same method used for the preparation of 6a . Target compound 6g was obtained from nitration of 7g , wherein two nitro groups (C7 of the bicyclic scaffold and meta-position of the C2-phenyl substituent) were introduced in the same reaction. Compounds with a C7-methyl group (7h and 7i ) were synthesized from commercially available 25 over two steps for 7h and one step for 7i .
Scheme 2: Synthesis of Thienopyrimidinone Derivatives
| Step | Reagents and Conditions |
|---|---|
| a | Acetic anhydride, rt, 14 h, 75% |
| b | Fuming HNO3, conc. H2SO4, 0 °C - rt, 6-8 h, 50-70% |
| c | Triethylamine, DCM, propionyl bromide (for 23e ), butanoyl bromide (for 23f ), benzoyl chloride (for 23g ), rt, 4-8 h, 80-85% |
| d | 30% NH4OH, 23e (for 7e ), 23f (for 7f ), 23g (for 7g ), 23h (for 7h ), rt, 6-8 h, 28-60% |
| e | Acetic anhydride, rt, 14 h, 75% |
To obtain C2-styryl derivatives 8a-8n , lead 6a was condensed with (un)substituted aromatic/heteroaromatic aldehydes using microwave conditions.
Scheme 3: Synthesis of C2-Styryl Derivatives of Thienopyrimidinone
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyrimidine class and features a unique fused ring system comprising a thiophene and a pyrimidine ring, with a fluorophenyl group at the 7th position. Its structural characteristics contribute to its potential therapeutic applications across various fields, including antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for some pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.
Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
- A549 (Lung cancer)
- MCF7 (Breast cancer)
- HeLa (Cervical cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity to biological targets, which is critical for its anticancer activity.
Biochemical Analysis
The biochemical properties of this compound indicate its role in various cellular processes. It interacts with specific proteins and enzymes, influencing metabolic pathways related to energy production. The stability and degradation profile of the compound under laboratory conditions have been studied, revealing its potential for sustained biological activity.
Preparation Methods
The synthesis of this compound typically involves cyclization reactions starting from 3-amino-thiophene derivatives. Common synthetic routes include heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid. Optimized industrial production methods may utilize continuous flow reactors to enhance yield and purity.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells and microorganisms . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating Groups (Me, OMe) : Methyl and methoxy groups improve solubility but may reduce target affinity due to decreased electrophilicity of the core .
- Positional Isomerism: 3-Fluorophenyl derivatives (e.g., 7-(3-fluorophenyl)-3-[(3-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one) exhibit distinct activity profiles compared to 4-fluorophenyl analogs, likely due to altered steric and electronic interactions .
PDE7 Inhibition :
highlights that 7-substituted thieno[3,2-d]pyrimidin-4-ones, including the 4-fluorophenyl derivative, exhibit potent PDE7 inhibition. Compound 28e (specific substituent undisclosed) demonstrates single-digit nanomolar IC₅₀ values, attributed to optimal fit within the enzyme’s catalytic site . In contrast, 6-substituted derivatives show diminished activity, underscoring the importance of substitution at the 7-position.
Antiparasitic Activity :
describes a pyrrolo[2,3-d]pyrimidin-4-one analog with a 4-fluorophenyl group, demonstrating the broader relevance of fluorinated aryl groups in antiparasitic drug design.
Biological Activity
7-(4-Fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyrimidine class, which has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a thieno[3,2-d]pyrimidine core with a fluorophenyl substituent. Its molecular formula is and it has a molecular weight of 252.28 g/mol.
Anticancer Activity
Research has shown that thienopyrimidine derivatives exhibit potent anticancer properties. A study demonstrated that compounds with similar structures to this compound displayed significant inhibition of cancer cell proliferation across various cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| 7a (related compound) | HCT116 | 1.18 |
| 7d (related compound) | PC3 | 1.38 |
These findings suggest that the compound may act by inhibiting specific pathways involved in tumor growth and proliferation .
Antimicrobial Activity
The antimicrobial potential of thienopyrimidine derivatives has also been explored. Compounds similar to this compound have shown activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | <10 µg/mL |
| S. aureus | <5 µg/mL |
| K. pneumoniae | <15 µg/mL |
These results indicate that the compound may interfere with bacterial cell wall synthesis or other critical cellular processes .
Anti-inflammatory Activity
Thienopyrimidine derivatives have been studied for their anti-inflammatory effects as well. In a recent study, compounds related to this compound exhibited significant inhibition of paw edema in animal models.
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| Compound A (similar structure) | 43.17% | 26.67% |
| Indomethacin (control) | 47.72% | 42.22% |
This suggests that the compound may modulate inflammatory pathways effectively .
The precise mechanism through which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with specific protein kinases involved in signal transduction pathways related to cell growth and inflammation .
Case Studies
Several studies have highlighted the potential of thienopyrimidine derivatives in drug development:
- Pim-1 Inhibition : A series of pyridothienopyrimidinone derivatives were synthesized and tested for Pim-1 kinase inhibition. The most potent compounds demonstrated IC50 values significantly lower than those previously reported for other inhibitors .
- Cytotoxicity Evaluation : Compounds structurally related to this compound were evaluated for cytotoxicity against multiple cancer cell lines (MCF-7, HCT116). The results indicated a strong correlation between structural modifications and enhanced cytotoxic activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, 2-(chloromethyl)-4H-thieno[3,2-d]pyrimidin-4-one derivatives (a structural analog) react with ammonia or potassium phthalimide to form substituted products. Chromatographic purification (silica gel column) is critical for isolating the final product . Another approach involves Mannich-type reactions using formaldehyde and amines under reflux conditions, followed by hydrogenation (e.g., Pd-C catalyst) to remove protecting groups .
- Key Data : Yields range from 56% to >90%, depending on substituents and reaction conditions. Melting points often exceed 250°C for crystalline solids .
Q. How is the structure of this compound validated?
- Methodology : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry (e.g., bond lengths and angles). For example, related thienopyrimidinone derivatives show mean C–C bond lengths of 0.004 Å and R-factors <0.1 in crystallographic studies . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions and aromaticity (e.g., δ ~7.8–8.0 ppm for pyrimidine protons) .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] at m/z 244.0539 for analogs) .
Q. What are the preliminary biological activities reported for this scaffold?
- Methodology : Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse bioactivities. For instance:
- PDE7 Inhibition : Enzymatic assays (IC in nM range) show selectivity over other PDE isoforms. Structure-activity relationship (SAR) studies highlight the importance of 7-substituents for potency .
- Anticancer Activity : Derivatives like N6F11 induce ferroptosis by degrading GPX4 via TRIM25-mediated ubiquitination. Cellular efficacy is validated using viability assays and Western blotting .
Advanced Research Questions
Q. How can researchers optimize substituents to enhance PDE7 inhibition?
- Methodology :
SAR Analysis : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to improve binding affinity. Substituents at the 7-position (e.g., cyclopentylamino) enhance ligand efficiency by 2-fold .
Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with PDE7’s hydrophobic pocket. Prioritize derivatives with hydrogen bonding to Gln-413 and π-stacking with Phe-416 .
Synthetic Modifications : Introduce alkyl or morpholinopropyl chains via nucleophilic substitution (e.g., using 2-chloromethyl intermediates). Monitor purity via TLC and characterize using F NMR for fluorinated analogs .
Q. What experimental strategies address discrepancies in biological activity data?
- Methodology :
- Control Experiments : Verify enzyme source consistency (e.g., recombinant human PDE7 vs. tissue extracts). Include positive controls like BRL-50481 .
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations. Low bioavailability may explain reduced efficacy despite high enzyme inhibition .
- Crystallographic Validation : Resolve co-crystal structures of inactive analogs to identify steric clashes or suboptimal binding poses .
Q. How can researchers design derivatives to mitigate off-target effects?
- Methodology :
- Selectivity Screening : Test against PDE1–PDE11 isoforms using fluorescence polarization assays. For example, 7-(3-thienylmethyl) analogs show >100-fold selectivity for PDE7 over PDE3 .
- Metabolic Profiling : Incubate derivatives with liver microsomes (human/rat) to identify unstable metabolites. Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life .
- Toxicity Assays : Evaluate hepatotoxicity (ALT/AST levels in vitro) and cardiotoxicity (hERG channel inhibition). Prioritize compounds with CC > 50 µM in HEK293 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
